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Compound of Interest

Compound Name: S-(2-methylphenyl) ethanethioate

Cat. No.: B1605889

This technical guide provides a comprehensive overview of the chemical structure, properties,
and synthesis of S-(2-methylphenyl) ethanethioate. Due to a lack of extensive direct
experimental data for this specific ortho-isomer in publicly available literature, this guide
leverages data from its structural analogs, S-(4-methylphenyl) ethanethioate and S-phenyl
ethanethioate, to provide a comparative analysis and predicted characteristics. This document
is intended for researchers, scientists, and professionals in the field of drug development and
chemical synthesis.

Chemical Structure and Properties

S-(2-methylphenyl) ethanethioate, also known as S-(o-tolyl) ethanethioate, is an organic
compound featuring a thioester functional group. The structure consists of an ethanethioate
group attached to a benzene ring at the ortho position with a methyl substituent.

Molecular Identifiers:
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Identifier Value

IUPAC Name S-(2-methylphenyl) ethanethioate
Molecular Formula CoH100S

Molecular Weight 166.24 g/mol

Canonical SMILES CC1=CC=CC=C1SC(=0)C

Predicted: VEXZGXHMOKWGEV-

InChl Ke
y UHFFFAQOYSA-N

Comparative Physicochemical Properties

To estimate the physicochemical properties of S-(2-methylphenyl) ethanethioate, data for the
para-isomer, S-(4-methylphenyl) ethanethioate, and the parent compound, S-phenyl
ethanethioate, are presented below.

Predicted S-(2-
S-(4-methylphenyl)  S-phenyl
Property . . methylphenyl)
ethanethioate ethanethioate .
ethanethioate

CAS Number 10436-83-6[1] 934-87-2[2] Not available
- _ 559.63 K (Joback 99-100°C /6 o
Boiling Point Similar to analogs
Method)[3] mmHg[2]
Density Not available 1.124 g/mL at 25 °C[2]  Similar to analogs
Refractive Index Not available n20/D 1.57[2] Similar to analogs

Spectroscopic Data Analysis

Direct experimental spectroscopic data for S-(2-methylphenyl) ethanethioate is not readily
available. However, an analysis of related compounds allows for the prediction of its spectral
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The expected *H and 3C NMR chemical shifts for S-(2-methylphenyl) ethanethioate can be
inferred from the spectra of its analogs.

IH NMR:

o Aromatic Protons: The four protons on the benzene ring are expected to appear as multiplets
in the range of 7.0-7.5 ppm. The ortho-substitution will lead to a complex splitting pattern.

o Methyl Protons (Aryl): A singlet corresponding to the methyl group on the benzene ring is
expected around 2.3-2.5 ppm.

o Acetyl Protons: A singlet for the three protons of the acetyl group should appear in the upfield
region, likely around 2.3-2.4 ppm.

13C NMR:

Carbonyl Carbon: The thioester carbonyl carbon is expected to have a chemical shift in the
range of 190-200 ppm.

o Aromatic Carbons: The carbons of the benzene ring will appear in the 125-145 ppm region.
The carbon bearing the sulfur atom (C-S) and the carbon with the methyl group will have
distinct shifts.

o Methyl Carbon (Aryl): The methyl carbon on the ring is predicted to be in the 20-22 ppm
range.

Acetyl Carbon: The methyl carbon of the acetyl group is expected around 30 ppm.

For comparison, the spectral data for S-(o-tolyl) benzothioate, a structurally similar compound,
shows aromatic protons in the range of 7.24-8.06 ppm and a methyl singlet at 2.41 ppm.[4]

Mass Spectrometry (MS)

The electron ionization mass spectrum of S-(2-methylphenyl) ethanethioate is expected to
show a molecular ion peak (M*) at m/z = 166. The fragmentation pattern would likely involve
the loss of the acetyl group (CH3CO) to give a fragment at m/z = 123, corresponding to the 2-
methylthiophenol radical cation. Another prominent peak would be expected at m/z = 43,
corresponding to the acetyl cation (CHsCO™).
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Experimental Protocols: Synthesis of S-(2-
methylphenyl) ethanethioate

A specific, validated experimental protocol for the synthesis of S-(2-methylphenyl)
ethanethioate is not widely published. However, a general and reliable method for the
synthesis of S-aryl ethanethioates involves the acylation of the corresponding thiophenol.

Proposed Synthesis Workflow

The diagram below illustrates a proposed workflow for the synthesis of S-(2-methylphenyl)
ethanethioate from 2-methylthiophenol and an acetylating agent.

RRRRRRRR
- 2-Methylthiophenol
- Acetyl Chioride (or Acetic Anhydride)
- Base (e.g., Pyridine or Triethylamine)
- Solvent (e.g., DCM or THF)

Purification:

Product:
- Column Chromatography S-(2-methylphenyl) ethanethioate

Click to download full resolution via product page

Proposed synthesis workflow for S-(2-methylphenyl) ethanethioate.

Detailed Methodology

Materials:

2-Methylthiophenol (o-thiocresol)

e Acetyl chloride or Acetic anhydride

o Pyridine or Triethylamine (as a base)

e Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
o Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate or sodium sulfate
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 Silica gel for column chromatography
o Hexane and Ethyl acetate (as eluents)
Procedure:

 In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-
methylthiophenol (1.0 equivalent) and a base such as pyridine or triethylamine (1.1
equivalents) in a suitable solvent like dichloromethane.

e Cool the mixture to 0 °C in an ice bath.

o Slowly add the acetylating agent, either acetyl chloride (1.1 equivalents) or acetic anhydride
(1.1 equivalents), dropwise to the stirred solution.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

o Upon completion, quench the reaction by adding water or a saturated aqueous solution of
sodium bicarbonate.

o Transfer the mixture to a separatory funnel and separate the organic layer.
e Wash the organic layer sequentially with water and brine.

e Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate the solvent under reduced pressure to obtain the crude product.

Purification: The crude S-(2-methylphenyl) ethanethioate can be purified by flash column
chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The
fractions containing the pure product, as identified by TLC, are combined and the solvent is
evaporated to yield the final product.

Conclusion

While direct experimental data for S-(2-methylphenyl) ethanethioate remains scarce, this
guide provides a solid foundation for its study by leveraging data from closely related analogs.
The provided synthesis protocol, based on well-established chemical principles for thioester
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formation, offers a reliable starting point for its preparation in a laboratory setting. Further
experimental investigation is warranted to fully characterize the physicochemical and
spectroscopic properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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